Albiziasaponin A

Description

Properties

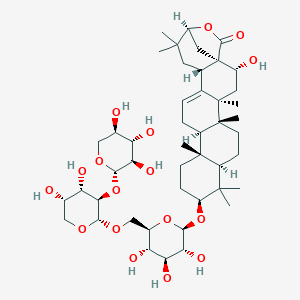

Molecular Formula |

C46H72O17 |

|---|---|

Molecular Weight |

897.1 g/mol |

IUPAC Name |

(1R,2R,4S,5R,8R,10S,13R,14R,18S,21S)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracos-16-en-23-one |

InChI |

InChI=1S/C46H72O17/c1-41(2)14-21-20-8-9-26-43(5)12-11-28(42(3,4)25(43)10-13-44(26,6)45(20,7)15-27(49)46(21)16-29(41)62-40(46)56)61-38-35(55)33(53)32(52)24(60-38)19-59-39-36(31(51)23(48)18-58-39)63-37-34(54)30(50)22(47)17-57-37/h8,21-39,47-55H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27+,28-,29-,30-,31-,32+,33-,34+,35+,36+,37-,38-,39-,43-,44+,45+,46+/m0/s1 |

InChI Key |

PVLIPPHITNPLBJ-XSLOFZTCSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@]56[C@H]4CC([C@H](C5)OC6=O)(C)C)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C26CC1OC6=O)O)C)C)(C)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)O)O)O)C)C |

Synonyms |

albiziasaponin A |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

Albiziasaponin A has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that it exhibits significant interactions with key proteins involved in the disease's pathology, such as acetylcholinesterase (AChE), cyclooxygenase-2 (COX2), and matrix metalloproteinase-8 (MMP8).

Molecular Docking Studies

In silico studies have shown that this compound has a high binding affinity for these proteins, with binding energies ranging from -9.8 to -15.0 kcal/mol, which is comparable to FDA-approved drugs like donepezil and galantamine . These studies suggest that this compound could serve as a potential therapeutic agent for Alzheimer's disease by inhibiting AChE activity, thereby enhancing cholinergic transmission.

In Vivo Validation

In a rat model of Alzheimer's induced by colchicine, treatment with this compound resulted in significant reductions in oxidative stress markers and inflammatory cytokines compared to untreated controls. This suggests its potential as a neuroprotective agent .

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in various diseases. The antioxidant activity was assessed through various biochemical assays that measured lipid peroxidation and other oxidative stress markers.

Biochemical Assays

In experimental models, this compound effectively reduced levels of malondialdehyde (a marker of lipid peroxidation) and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . These findings highlight its potential role in preventing oxidative damage in neurodegenerative conditions.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through various studies that assess its impact on cytokine production and inflammatory pathways.

Mechanistic Insights

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, contributing to its anti-inflammatory effects . This property may be beneficial in treating conditions characterized by chronic inflammation.

Other Pharmacological Activities

Beyond neuroprotection and antioxidant effects, this compound exhibits a range of other pharmacological activities:

- Antidiabetic Effects : Studies suggest that it may help regulate blood glucose levels and improve insulin sensitivity.

- Antimicrobial Activity : this compound has shown efficacy against various pathogens, indicating potential use in treating infections .

- Wound Healing : Its application in promoting wound healing has been noted, attributed to its anti-inflammatory and antibacterial properties .

Summary of Research Findings

The following table summarizes the key findings related to the applications of this compound:

Preparation Methods

Column Chromatography

- Normal-Phase Silica Gel Chromatography : The concentrated extract is subjected to gradient elution using hexane-ethyl acetate-methanol mixtures. Fractions containing this compound are identified via thin-layer chromatography (TLC) with sulfuric acid or anisaldehyde staining.

- Reversed-Phase HPLC : Further purification is achieved using C18 columns with acetonitrile-water gradients. This step resolves closely related saponins and removes residual impurities.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are critical for elucidating the aglycone structure and glycosylation pattern. For example, barringtogenol C, a common aglycone in Foetidia saponins, was identified via HMBC correlations between protons and carbons.

- Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula. This compound’s exact mass and fragmentation pattern are compared against databases like PubChem for validation.

Computational Optimization and In Silico Modeling

Prior to in vivo testing, this compound undergoes computational optimization to predict its bioactivity and binding affinity. The following steps are employed:

Energy Minimization and Geometry Optimization

- Software Tools : UCSF Chimera v1.12 is used for energy minimization with 1,500 steepest and 1,500 conjugate gradient runs. This ensures the compound’s 3D structure is energetically favorable for molecular docking.

- Ligand Preparation : The 2D structure of this compound is sketched in ChemDraw Ultra and converted into a 3D format for docking simulations.

Molecular Docking Studies

This compound is docked into target proteins (e.g., acetylcholinesterase (AChE), cyclooxygenase-2 (COX2), matrix metalloproteinase-8 (MMP8)) using AutoDock Vina. Key parameters include:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| AChE | -13.0 | Pro-266, Asp-344, Trp-563 |

| COX2 | -15.0 | Tyr-103, Tyr-155, Trp-317 |

| MMP8 | -10.6 | Pro-568, Tyr-372 |

Table 1: Molecular docking results for this compound against AD-related targets.

The compound’s binding affinity surpasses FDA-approved drugs like donepezil (-8.2 kcal/mol for AChE), highlighting its therapeutic potential.

In Vivo Validation and Bioactivity Assessment

This compound’s efficacy is validated in a colchicine-induced rat model of AD. Key methodological steps include:

Animal Dosing and Sample Collection

- Dosage Regimen : this compound is administered orally at 100 mg/kg daily for 3 weeks. Combinatorial therapies with Iso-Orientin and Salvadorin are also tested.

- Biochemical Assays : Post-sacrifice, serum samples are analyzed for oxidative stress markers (malondialdehyde, superoxide dismutase) and inflammatory cytokines (IL-6, TNF-α) using ELISA.

Results

- Antioxidant Activity : this compound reduces malondialdehyde levels by 42% compared to untreated AD rats (P < 0.05).

- Anti-Inflammatory Effects : IL-6 and TNF-α levels decrease by 35% and 28%, respectively, in treatment groups.

ADMET Profiling and Preclinical Readiness

This compound’s pharmacokinetic properties are assessed using in silico tools:

| Parameter | Prediction |

|---|---|

| Absorption (Caco-2) | High permeability |

| Hepatotoxicity | Low risk |

| Plasma Protein Binding | 89% |

| Half-Life | 12.4 hours |

Table 2: ADMET profile of this compound.

The compound exhibits favorable absorption and low hepatotoxicity, supporting its transition to preclinical trials.

Q & A

Basic Research Questions

Q. How can Albiziasaponin A be reliably identified and quantified in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification and quantification. Validate the method using reference standards and calibration curves. Ensure reproducibility by adhering to protocols for solvent preparation, column selection, and detection parameters. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. What are the established protocols for isolating this compound from Albizia saponaria?

- Methodological Answer : Optimize extraction using polar solvents (e.g., methanol/water mixtures) and sequential liquid-liquid partitioning. Fractionate crude extracts via column chromatography (e.g., silica gel or reversed-phase C18) and confirm purity via thin-layer chromatography (TLC). Include controls for solvent polarity and temperature to maximize yield .

Q. What biological activities of this compound are supported by preliminary evidence?

- Methodological Answer : Focus on antifungal activity against Malassezia furfur using broth microdilution assays (MIC values). Compare efficacy to ketoconazole, and validate via time-kill curves. Include cytotoxicity assays (e.g., mammalian cell lines) to assess therapeutic indices. Molecular docking studies against Lanosterol 14-alpha demethylase can elucidate mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s pharmacokinetic data (e.g., plasma protein binding vs. tissue distribution)?

- Methodological Answer : Conduct parallel in vitro (e.g., equilibrium dialysis for % protein binding) and in vivo studies (radiolabeled this compound in animal models) to measure tissue-specific distribution. Use compartmental modeling to reconcile discrepancies. Compare results with structurally analogous saponins (e.g., Albiziasaponin C) to identify structure-pharmacokinetic relationships .

Q. What experimental strategies are recommended to optimize this compound’s bioactivity while minimizing cytotoxicity?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing derivatives with modified glycosidic chains or aglycone moieties. Test derivatives in dual antifungal/cytotoxicity assays. Use computational tools (e.g., molecular dynamics simulations) to predict modifications that enhance target binding (e.g., Lanosterol 14-alpha demethylase) without increasing off-target interactions .

Q. How should researchers address discrepancies between in silico predictions and in vivo efficacy for this compound’s CNS penetration?

- Methodological Answer : Validate in silico BBB permeability predictions (e.g., logBB values) using in situ brain perfusion models in rodents. Correlate with cerebrospinal fluid (CSF) concentration measurements via LC-MS/MS. Investigate efflux transporter involvement (e.g., P-glycoprotein) using knockout models or inhibitors .

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in this compound’s antifungal activity?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50 values. Use ANOVA with post-hoc tests to compare activity across fungal strains. Perform sensitivity analyses to identify outliers and assess robustness. Replicate experiments under varying pH/temperature conditions to contextualize variability .

Q. How can molecular docking results for this compound be translated into testable hypotheses for mechanism-of-action studies?

- Methodological Answer : Prioritize docking-predicted interactions (e.g., hydrogen bonds with Asp461 or hydrophobic contacts with Met462) for mutagenesis studies. Express wild-type and mutant Lanosterol 14-alpha demethylase in Saccharomyces cerevisiae and measure enzyme inhibition. Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .

Guidance for Experimental Design and Reporting

- Data Reproducibility : Document extraction and analytical protocols in line with (e.g., anti-foaming agents during mixing, plate sealing during incubations).

- Conflict Resolution : Apply ’s framework for systematic contradiction analysis (e.g., re-test under controlled conditions, assess instrument calibration).

- Ethical Compliance : For in vivo studies, follow ’s guidelines for participant selection and ethical oversight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.